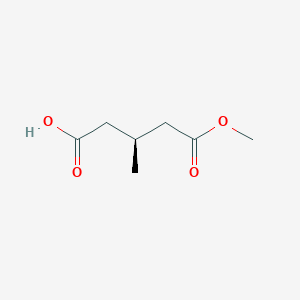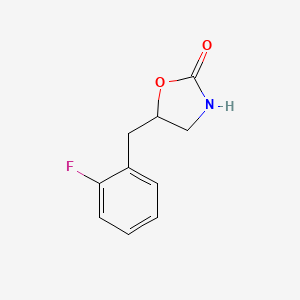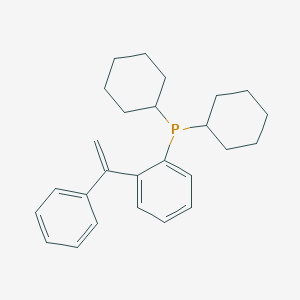
Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine: is a tertiary phosphine compound with the molecular formula C26H33P. It is characterized by the presence of a phosphine group attached to a phenylvinyl-substituted phenyl ring, with two cyclohexyl groups attached to the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group acts as a nucleophile.
Coupling Reactions: It can be used as a ligand in transition metal-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are commonly employed in coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl-substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
Chemistry: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal complexes makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is particularly important for the production of complex organic molecules .
Mécanisme D'action
The mechanism of action of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with transition metal centers, forming stable complexes that facilitate various catalytic processes. The electronic and steric properties of the phosphine ligand influence the reactivity and selectivity of the metal catalyst .
Comparaison Avec Des Composés Similaires
Dicyclohexylphenylphosphine: Similar structure but lacks the phenylvinyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Tricyclohexylphosphine: Contains three cyclohexyl groups attached to the phosphorus atom.
Uniqueness: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is unique due to the presence of both cyclohexyl and phenylvinyl groups, which provide a distinct combination of electronic and steric properties. This uniqueness makes it a valuable ligand in specific catalytic applications where other phosphines may not be as effective .
Propriétés
Formule moléculaire |
C26H33P |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(1-phenylethenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H33P/c1-21(22-13-5-2-6-14-22)25-19-11-12-20-26(25)27(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2,5-6,11-14,19-20,23-24H,1,3-4,7-10,15-18H2 |
Clé InChI |
YYPUOXYVBWNLGO-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


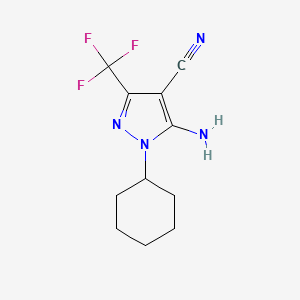
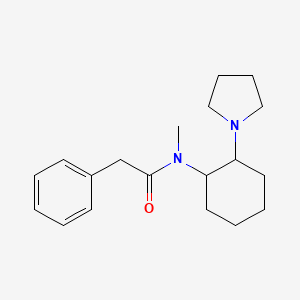

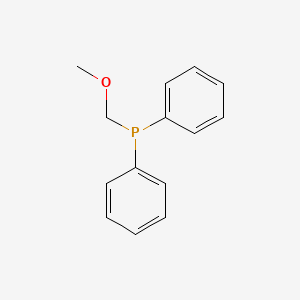
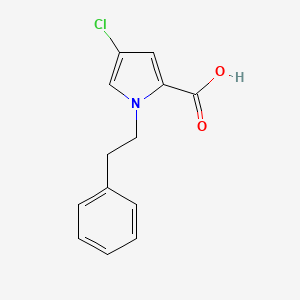
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
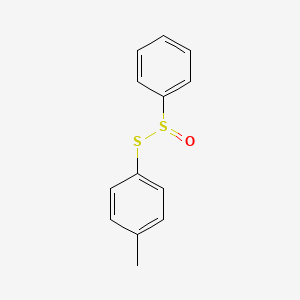
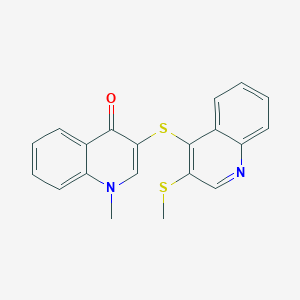
methyl butanoate](/img/structure/B12883359.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
